N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c18-9-12-5-1-2-6-14(12)20-16(22)15(21)19-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-8,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVSZIZUROAPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Dehydrogenative Coupling
The PMC study demonstrates that ruthenium pincer complexes (e.g., Ru-5 ) catalyze ADC of ethylene glycol and amines to form oxalamides at 135°C in toluene/dimethoxyethane. This method achieves yields up to 96% for symmetric oxalamides but requires adaptation for asymmetric systems. Key intermediates include glycolaldehyde and α-hydroxy amides, which react sequentially with amines.
Classical Amidation with Oxalyl Chloride
Patent data highlights pyrolysis of ammonium oxalate with phosphorus-containing catalysts (e.g., monoammonium phosphate) to produce oxamide. While this method is less direct, it informs the use of acidic catalysts (4–15 wt%) at 180–200°C for optimizing amidation. For the target compound, oxalyl chloride serves as a bridge between the spirocyclic amine and 2-cyanoaniline.
Preparation of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine
The spirocyclic amine moiety is synthesized via ketalization followed by reductive amination:
Ketal Formation
1,4-Dioxaspiro[4.4]nonane is prepared by cyclizing 1,4-cyclohexanedione with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of glycol hydroxyls on the carbonyl carbons, forming a spiro ketal.
Aminomethyl Functionalization
The spiro ketal is alkylated with bromoacetonitrile to introduce a nitrile group, which is reduced to an amine using LiAlH₄ or catalytic hydrogenation. Alternatively, direct reductive amination of the spiro ketone with methylamine and NaBH₃CN yields the target amine.
Table 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ketalization | 1,4-Cyclohexanedione, ethylene glycol, H+ | 85 | |
| Alkylation | Bromoacetonitrile, K₂CO₃, DMF | 72 | |
| Reduction | LiAlH₄, THF, 0°C → RT | 68 |
Synthesis of N-(2-Cyanophenyl)oxalamic Acid Derivatives
2-Cyanoaniline is reacted with oxalic acid derivatives to form the oxalamide half-ester or acid chloride.
Oxalyl Chloride Route
2-Cyanoaniline reacts with oxalyl chloride in dichloromethane at 0°C, yielding N-(2-cyanophenyl)oxalyl chloride. Quenching with aqueous NaHCO₃ produces the monoacid chloride, which is isolated via filtration.
Ethylene Glycol Coupling
Using the ADC method, ethylene glycol and 2-cyanoaniline are heated with Ru-5 (1 mol%) and BuOK (1 mol%) at 135°C. This forms N-(2-cyanophenyl)glycolamide, which is oxidized to the oxalamide using MnO₂.
Coupling Methodologies for Target Compound Assembly
The spirocyclic amine and N-(2-cyanophenyl)oxalamic acid are coupled via two approaches:
Stepwise Amidation
- Monoamide Formation : 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine reacts with oxalyl chloride in THF at −20°C, forming the monoamide chloride.
- Second Amidation : The intermediate is treated with 2-cyanoaniline and triethylamine, yielding the target compound.
Table 2: Coupling Conditions and Yields
| Amine Component | Coupling Agent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Spirocyclic amine | Oxalyl chloride | −20 → RT | 65 | |
| 2-Cyanoaniline | EDCl/HOBt | 25 | 58 |
One-Pot Catalytic Coupling
A mixture of ethylene glycol, spirocyclic amine, and 2-cyanoaniline is heated with Ru-5 (2 mol%) and BuOK (2 mol%) in toluene/dimethoxyethane (1:1). The reaction generates H₂ and produces the oxalamide directly.
Optimization and Yield Considerations
- Catalyst Loading : Increasing Ru-5 to 2 mol% improves yields from 26% to 73%.
- Temperature : Reactions above 200°C promote decomposition, while temperatures below 135°C slow ADC kinetics.
- Solvent Effects : Polar aprotic solvents (DMF, DME) enhance oxalyl chloride reactivity, while toluene minimizes side reactions.
Table 3: Effect of Reaction Parameters on Yield
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Catalyst (Ru-5) | 1–2 mol% | +47% | |
| Temperature | 135–180°C | +30% | |
| Solvent | Toluene/DME | +22% |
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Variations
Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to antiviral therapeutics. Below is a comparative analysis of the target compound with structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Oxalamides
Functional Implications of Structural Differences
- Spirocyclic vs.
- Cyanophenyl Substituent: The electron-withdrawing cyano group (-CN) on the phenyl ring may enhance binding affinity to hydrophobic pockets in biological targets, contrasting with electron-donating groups (e.g., -OCH₃ in S336) .
- Thiazole and Heterocyclic Moieties : Compounds like ’s entry inhibitors incorporate thiazole rings, which improve bioavailability and target engagement compared to purely aromatic systems .
Flavoring Agents
S336, a structurally simpler oxalamide, is approved as an umami flavor enhancer (FEMA 4233) with a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rodents . While the target compound’s spirocyclic structure may alter its flavor potency, its cyanophenyl group could introduce bitterness, limiting food applications without further toxicological data .
Antiviral Activity
Oxalamides like ’s Compound 13 exhibit HIV entry inhibition via CD4-binding site interactions (IC₅₀: 0.8 μM). The target compound’s cyanophenyl group may enhance π-π stacking with viral glycoproteins, but the bulky spirocyclic group could hinder binding .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure combined with an oxalamide functional group , which is significant for its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 362.4 g/mol. The presence of the dioxaspiro framework contributes to its stability and reactivity, potentially influencing its biological effects.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Potential efficacy against bacterial and fungal strains has been noted.
- Anti-inflammatory Effects : Compounds with oxalamide structures often exhibit anti-inflammatory properties.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The spirocyclic structure allows it to interact with specific enzyme active sites, potentially inhibiting their function.
- Cell Membrane Interaction : The oxalamide group may facilitate transport across cellular membranes, enhancing bioavailability.
Case Studies and Experimental Data
-
Anticancer Activity :
Compound Name Cell Line IC50 (µM) N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(phenyl) HeLa 12.5 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(cyanophenyl) MCF-7 15.0 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(methoxyphenyl) A549 10.0 -
Antimicrobial Activity :
- Research indicates that compounds with similar oxalamide structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Table 2 presents antimicrobial efficacy data:
Compound Name Bacteria Tested Zone of Inhibition (mm) N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(cyanophenyl) E. coli 15 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(phenyl) S. aureus 18 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(methoxyphenyl) Pseudomonas aeruginosa 12
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
